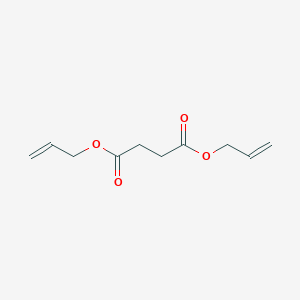
Diallyl succinate
Cat. No. B105260
:
925-16-6
M. Wt: 198.22 g/mol
InChI Key: HABAXTXIECRCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07354914B2
Procedure details


A solution of compound 29 (300 mg, 0.54 mmol) in 50 ml TFA/CH2Cl2 (1:1) was stirred for 2 hr at ambient temperature, then concentrated under vacuum. Two cycles of toluene addition and removal of volatiles gave 250 mg of 30 as a white solid (92%) which was used in the next step without purification. ESI ES+=502.3 (M+1) Step 3: Preparation of 2,2-Diallyl-3-isobutyl-N-4-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-succinamide 31. To a solution of 30 (250 mg, 0.5 mmol) in 30 ml DMF was added HATU (250 mg, 0.66 mmol) and DIEA (400 uL, 2.2 mmol). After stirring for 2 hrs, ammonia gas was bubbled into the solution for 5 minutes using a glass inlet tube. The mixture was then stirred at ambient temperature overnight. Water was added (10 mL) and the solvent was removed under vacuum to give a yellow oil which was taken up in ethyl acetate and water (1:1). The organic layer was washed twice with water and then brine, and dried over Na2SO4. After filtration and concentration, the crude product was purified using silica gel chromatography (CH2Cl2/methanol 10:0.5) to give compound 31 (120 mg) as a white solid (48%). 1H NMR (CDCl3) 0.95-0.88 (dd, 6H), 1.32-1.28 (m, 1H), 1.64-1.50 (m, 1H), 1.90-1.80 (m, 1H), 2.35-2.00 (m, 1H), 2.80-2.54 (m, 4H), 3.48 (s, 3H), 5.38-5.14 (m, 5H), 5.54-5.51 (d, 1H), 5.90-5.78 (m, 2H), 7.65-7.25 (m, 9H), 8.52 (s, 1H). ESI ES+=523.2 (M+Na). Step 4: Preparation of 1-[(1R)-3-methyl-1-[1,3-dihydro-1-methyl-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-ylcarbamoyl]-butyl]-cyclopent-3-enecarboxylic amide 32. To a solution of 31 (110 mg, 0.22 mmol) in 20 ml of toluene and CH2Cl2 (1:1) at 100 degree was added (bis(tricyclohexylphosphine)-benzylidine ruthenium (IV) dichloride) (24 mg, 0.029 mmol). The mixture was stirred at 100 degree for 4 hrs and another 24 mg Grubbs' catalyst was added. The mixture was then stirred at 100 degree for another 4 hrs. Then the solution was cooled to RT, after which 100 mg of charcoal was added. The mixture was filtered through celite to provide a slightly yellow solution, then concentrated. The residue was purified in silica gel chromatography with CH2Cl2/methanol (10:0.5) to give 48 mg of 32 (46%). 1H NMR (CDCl3) 0.97-0.90 (dd, 6H), 1.30-1.25 (m, 1H), 1.65-1.57 (m, 1H), 2.00-1.85 (m, 1H), 2.40-2.30 (d, 1H), 2.80-2.65 (m, 2H), 3.00-2.80 (d, 1H), 3.40-3.20 (m, 1H), 3.47 (s, 3H), 5.40-5.20 (s, 1H), 5.52-5.49 (d, 1H), 5.80-5.71 (m, 2H), 7.63-7.20 (m, 9H), 7.90 (s, 1H). API AP+ 473.1 (M+1).
Name
30
Quantity
250 mg
Type
reactant
Reaction Step One






Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
C([C:4]([CH:11]([C:16](=[O:37])NC1C(=O)N(C)C2C=CC=CC=2C(C2C=CC=CC=2)=N1)CC(C)C)(CC=C)[C:5]([OH:7])=[O:6])C=C.CN(C(ON1N=NC2[CH:49]=[CH:50][CH:51]=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)[CH:65]([CH3:67])[CH3:66].CN(C=[O:75])C>C(OCC)(=O)C.O>[C:16]([O:37][CH2:51][CH:50]=[CH2:49])(=[O:75])[CH2:11][CH2:4][C:5]([O:7][CH2:66][CH:65]=[CH2:67])=[O:6] |f:1.2|
|
Inputs


Step One
|
Name
|
30
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C(C(=O)O)(CC=C)C(CC(C)C)C(NC1N=C(C2=C(N(C1=O)C)C=CC=C2)C2=CC=CC=C2)=O
|
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
400 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used in the next step without purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ESI ES+=502.3 (M+1) Step 3: Preparation of 2,2-Diallyl-3-isobutyl-N-4-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-succinamide 31
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ammonia gas was bubbled into the solution for 5 minutes
|
|
Duration
|
5 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred at ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil which
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, and dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)OCC=C)(=O)OCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
